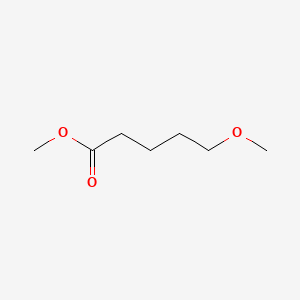







|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7].[CH3:10][O-:11].[Na+]>CO>[CH3:10][O:11][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7] |f:1.2|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCC(=O)OC
|
|
Name
|
|
|
Quantity
|
12.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The MeOH was removed in vacuo and residue
|
|
Type
|
CUSTOM
|
|
Details
|
was partitioned between CHCl3 (200 ml) and water (50 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed with water (100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|
|
Type
|
CUSTOM
|
|
Details
|
(Na2SO4) and evaporation of solvent
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCCCC(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.33 g | |
| YIELD: PERCENTYIELD | 97.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |